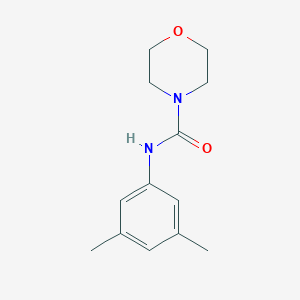

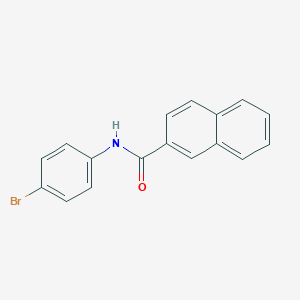

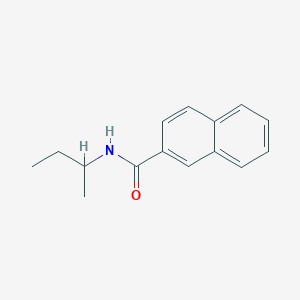

![molecular formula C14H17N3O3 B500257 N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide CAS No. 890603-94-8](/img/structure/B500257.png)

N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)phenyl)acetamide and is classified as an organic compound.

Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide derivatives. These complexes were examined for their self-assembly processes, influenced by hydrogen bonding, and their antioxidant activity. The research highlighted the potential of these complexes in developing new antioxidant agents, showcasing the multifunctionality of the pyrazole-acetamide scaffold in coordination chemistry and its relevance in antioxidant studies (Chkirate et al., 2019).

Computational and Pharmacological Potential

Faheem (2018) conducted computational and pharmacological evaluations on a set of heterocyclic derivatives, including a pyrazole derivative similar to N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide. This study assessed the compounds for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The results demonstrated the compound's binding affinity and moderate inhibitory effects across various assays, indicating its potential in drug development and the broader applicability of pyrazole derivatives in medicinal chemistry (Faheem, 2018).

Anticancer Activity

Al-Sanea et al. (2020) focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. The study aimed at discovering new anticancer agents by attaching different aryloxy groups to the pyrimidine ring. One compound, in particular, showed significant cancer cell growth inhibition across multiple cancer cell lines, underscoring the therapeutic potential of pyrazole-acetamide derivatives in oncology (Al-Sanea et al., 2020).

Antimicrobial Activities

A study by Saravanan et al. (2010) synthesized novel thiazole derivatives by incorporating a pyrazole moiety. These compounds were evaluated for their antimicrobial activities against various bacterial and fungal strains. The study found that some derivatives exhibited significant antimicrobial activities, highlighting the potential of pyrazole-acetamide derivatives in developing new antimicrobial agents (Saravanan et al., 2010).

Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide with notable anti-inflammatory activity. The study underscores the therapeutic potential of pyrazole-acetamide derivatives in anti-inflammatory drug development (Sunder & Maleraju, 2013).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including Mycobacterium tuberculosis strain , Leishmania aethiopica clinical isolate, and Plasmodium berghei .

Mode of Action

For instance, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain compound .

Biochemical Pathways

For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways of these organisms .

Result of Action

For instance, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities .

Eigenschaften

IUPAC Name |

N-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-11(18)16-12-3-5-14(6-4-12)20-10-13(19)9-17-8-2-7-15-17/h2-8,13,19H,9-10H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFIQKQJUANTDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(CN2C=CC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333226 |

Source

|

| Record name | N-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

890603-94-8 |

Source

|

| Record name | N-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

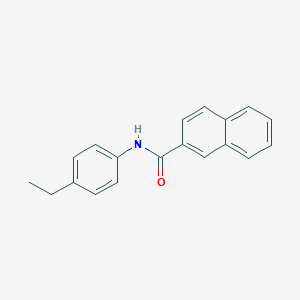

![N-[3-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B500179.png)

![2-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500180.png)

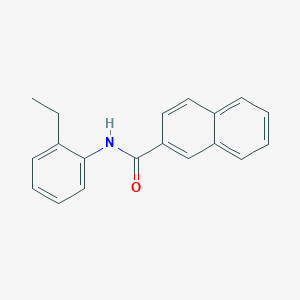

![N-[2-(hydroxymethyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B500191.png)

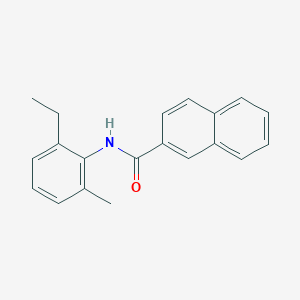

![N-[4-(benzyloxy)phenyl]-2,2-dimethylbutanamide](/img/structure/B500192.png)